
4-Methyl-1-(methylamino)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(methylamino)pentan-2-ol is an organic compound with the molecular formula C7H16N2. It is a secondary amine and an alcohol, featuring a methyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the pentane chain
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common synthetic route involves the reduction of 4-methyl-2-pentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound can be synthesized through continuous flow processes, optimizing reaction conditions to achieve higher yields and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone, 4-methyl-2-pentanone, using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form 4-methyl-2-pentanol using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles, such as halides or tosylates.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, tosylates, strong bases
Major Products Formed:
Oxidation: 4-methyl-2-pentanone
Reduction: 4-methyl-2-pentanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Methyl-1-(methylamino)pentan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of various industrial chemicals, including solvents and plasticizers.
Mechanism of Action
The mechanism by which 4-Methyl-1-(methylamino)pentan-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific context of its use.
Comparison with Similar Compounds
4-Methylpentedrone: A stimulant drug of the cathinone class.
Uniqueness: 4-Methyl-1-(methylamino)pentan-2-ol is unique in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its secondary amine and alcohol functionalities make it versatile in organic synthesis and industrial processes.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
4-methyl-1-(methylamino)pentan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-6(2)4-7(9)5-8-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
MVPSNMHWIBZWHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


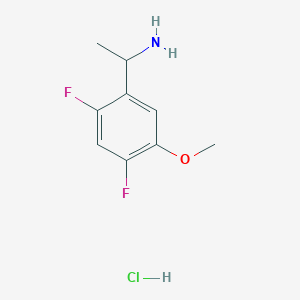
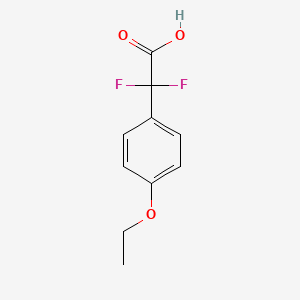
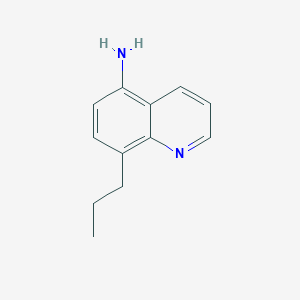
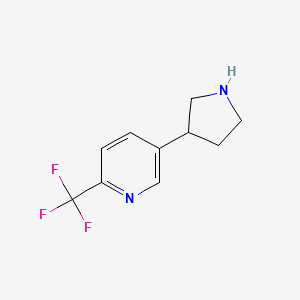

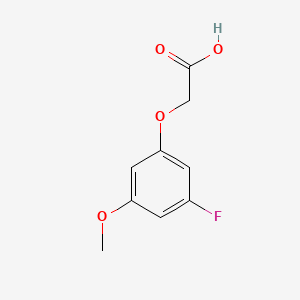
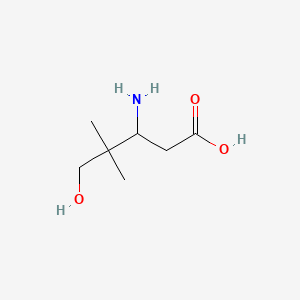
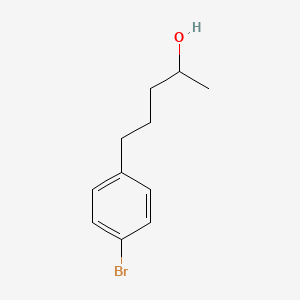
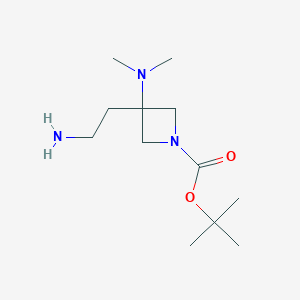
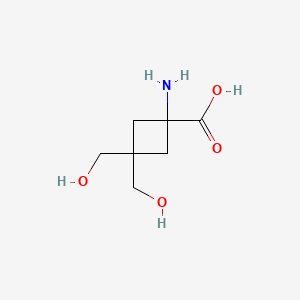
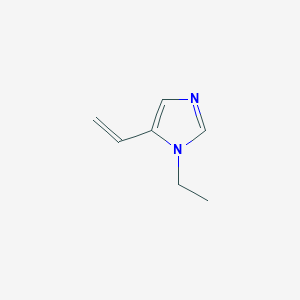
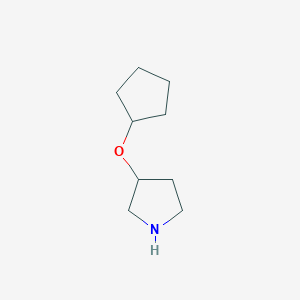
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride](/img/structure/B15322802.png)
![1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine](/img/structure/B15322812.png)
